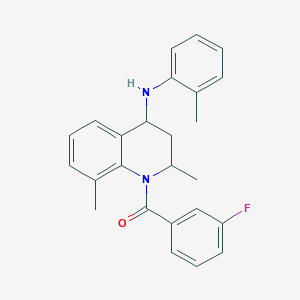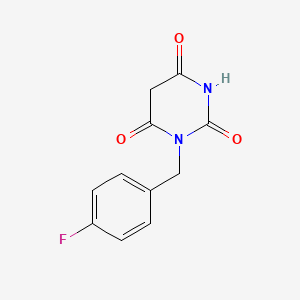![molecular formula C19H24O5 B5120542 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, also known as MMME, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. MMME is a benzene derivative that contains three methoxyethoxy groups, making it a highly hydrophilic compound.
Wirkmechanismus
The mechanism of action of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene can inhibit the proliferation of cancer cells and induce apoptosis. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In animal studies, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to reduce inflammation and oxidative stress, and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene in lab experiments is its hydrophilic nature, which allows it to easily dissolve in aqueous solutions. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene. One area of interest is the development of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene-based materials for biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of the mechanism of action of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, particularly its interactions with enzymes and signaling pathways. Additionally, further studies are needed to explore the potential environmental applications of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, such as its use as a surfactant for the remediation of contaminated soils and water.
In conclusion, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is a highly hydrophilic compound that has potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene involves the reaction of 4-methylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by the reaction of the resulting product with 2-(2-chloroethoxy)ethanol and sodium hydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been extensively studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In material science, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been used as a building block for the synthesis of functionalized polymers and nanoparticles. In environmental science, 2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been used as a surfactant for the remediation of contaminated soils and water.
Eigenschaften
IUPAC Name |
2-methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-15-8-9-18(19(14-15)21-3)24-13-11-22-10-12-23-17-7-5-4-6-16(17)20-2/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKIWYXZZGOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)


![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)

